molecular formula C10H10BNO2 B6330886 2-(1-Cyanocyclopropyl)phenylboronic acid;  98% CAS No. 2096339-75-0

2-(1-Cyanocyclopropyl)phenylboronic acid; 98%

Cat. No. B6330886
CAS RN: 2096339-75-0
M. Wt: 187.00 g/mol
InChI Key: LJLHVKBSVFKUBB-UHFFFAOYSA-N
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Description

“2-(1-Cyanocyclopropyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are known for their unique responsiveness towards diol-containing molecules . The molecular formula of this compound is C10H10BNO2 . It is related to phenylboronic acid, which is a white powder commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of “2-(1-Cyanocyclopropyl)phenylboronic acid” consists of a phenyl ring attached to a boronic acid group and a cyanocyclopropyl group . The boronic acid group contains a boron atom attached to two hydroxyl groups .


Chemical Reactions Analysis

Boronic acids, including “2-(1-Cyanocyclopropyl)phenylboronic acid”, are often used in Suzuki-Miyaura coupling reactions, which involve the reaction of a boronic acid with an organic halide to form a carbon-carbon bond . Protodeboronation of pinacol boronic esters is another reaction involving boronic acids .

Scientific Research Applications

Chemical Interactions and Catalytic Activities

Phenylboronic acids, including derivatives similar to 2-(1-cyanocyclopropyl)phenylboronic acid, have demonstrated a range of applications in scientific research, particularly in catalysis and the development of novel materials. A notable area of application is their role in facilitating chemical reactions, such as the asymmetric addition of phenylboronic acids to various substrates, mediated by metal complexes. For instance, a study highlighted the use of phenylboronic acid in palladium-catalyzed enantioselective catalysis, yielding significant enantiomeric excess in the product (Jeletic et al., 2010). Similarly, phenylboronic acids have been utilized in rhodium/phosphoramidite complex-mediated reactions, demonstrating their utility in achieving high levels of enantioselectivity (Scafato et al., 2011).

Advanced Materials Development

Phenylboronic acids are integral in the synthesis of advanced materials, particularly in the formation of polymeric nanomaterials for biomedical applications. These compounds have been explored for their unique interactions with polyols, leading to the development of glucose-responsive systems for drug delivery. The synthesis and application of phenylboronic acid-decorated polymeric nanomaterials have shown potential in diagnostic and therapeutic applications, especially in targeting glucose and sialic acid for drug delivery systems and biosensors (Lan & Guo, 2019).

Biomedical Applications

The biomedical applications of phenylboronic acid derivatives extend to the realm of gene therapy and cancer treatment. For instance, phenylboronic acid-modified polyamidoamine was used as a tumor-targeting carrier for delivering short GC-rich DNA, demonstrating its potential in triggering anti-proliferative effects and inducing cell apoptosis in hepatocellular carcinoma cell lines (Yang et al., 2019). Another study investigated the in vitro and in vivo antitumor effects of phenylboronic acid, showing its ability to slow the growth of tumor cell lines, highlighting its potential in cancer therapy (Marasović et al., 2017).

Mechanism of Action

Target of Action

The primary target of 2-(1-Cyanocyclopropyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s known that the compound is hygroscopic . This property could impact its bioavailability, as hygroscopic substances tend to absorb moisture from the environment, which could potentially affect their stability and solubility.

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction This leads to the synthesis of new organic compounds

Action Environment

The compound is stable under inert gas (nitrogen or Argon) at 2-8°C . It’s also hygroscopic, meaning it absorbs moisture from the environment . This could potentially affect its stability and efficacy in certain environments. Furthermore, it’s soluble in water , which means it could spread in water systems and be mobile in the environment .

Biochemical Analysis

Biochemical Properties

They can form reversible complexes with polyols, including sugars . This property allows them to interact with various enzymes, proteins, and other biomolecules. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Cellular Effects

The specific cellular effects of 2-(1-Cyanocyclopropyl)phenylboronic acid are not well-documented. Boronic acids are known to have various effects on cells. For example, they can influence cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(1-Cyanocyclopropyl)phenylboronic acid is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(1-Cyanocyclopropyl)phenylboronic acid in laboratory settings are not well-documented. Boronic acids are known to have various effects over time. For example, they can undergo protodeboronation, a process that involves the removal of the boron moiety .

Metabolic Pathways

The metabolic pathways involving 2-(1-Cyanocyclopropyl)phenylboronic acid are not well-documented. Boronic acids are known to be involved in various metabolic pathways. For example, they can be converted into a broad range of functional groups .

Transport and Distribution

Boronic acids are known to interact with various transporters or binding proteins, which can affect their localization or accumulation .

properties

IUPAC Name

[2-(1-cyanocyclopropyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c12-7-10(5-6-10)8-3-1-2-4-9(8)11(13)14/h1-4,13-14H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLHVKBSVFKUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2(CC2)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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